N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C18H21N3O4/c1-23-11-10-21-9-8-14-15(4-3-5-16(14)21)19-17(22)7-6-13-12-18(24-2)20-25-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,22) |
InChI Key |
KRGSVBDYCQXMRH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole at the 1-Position
Indole undergoes alkylation at the 1-position using 2-methoxyethyl bromide or chloride under basic conditions. Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at 160°C under microwave irradiation achieves 72% yield for analogous N-alkylations.
Reaction Scheme:
Nitration and Reduction to 4-Aminoindole
Regioselective nitration at the 4-position is achieved using a mixture of HNO₃ and H₂SO₄ at 0–5°C, yielding 4-nitro-1-(2-methoxyethyl)-1H-indole. Catalytic hydrogenation with Pd/C in ethanol reduces the nitro group to an amine (85–92% yield).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78% |
| Reduction | H₂, Pd/C, EtOH, RT | 90% |
Synthesis of 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic Acid
Isoxazole Ring Formation
The 3-methoxyisoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. For example, reaction of propargyl alcohol with chlorooxime in the presence of NaHCO₃ generates the isoxazole core. Methoxylation at the 3-position is achieved using NaOMe in methanol.
Reaction Scheme:
Side Chain Elongation
The isoxazole is functionalized with a propanoic acid chain via Michael addition using acrylonitrile, followed by hydrolysis to the carboxylic acid.
Optimization Note:
-
Catalyst : InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation enhances reaction efficiency (95% yield).
Amide Coupling
Activation of Propanoic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the indole amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Conditions:
-
Coupling Agent : SOCl₂, reflux, 2 h
-
Base : Et₃N, DCM, 0°C → RT
-
Yield : 82%
Alternative Coupling Methods
HATU -mediated coupling in DMF at room temperature achieves higher yields (88%) with fewer side products.
Comparative Data:
| Method | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| SOCl₂/Et₃N | DCM, 24 h | 82% | 95% |
| HATU/DIPEA | DMF, 12 h | 88% | 98% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC (ACN/H₂O + 0.1% TFA).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.45–6.98 (m, 4H, aromatic), 4.38 (t, J = 5.2 Hz, 2H, -OCH₂CH₂O-), 3.62 (s, 3H, -OCH₃).
Challenges and Optimization Strategies
Regioselectivity in Indole Functionalization
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The oxazole ring may enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Analogs
Compound 51 : 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-indol-2-yl)-2-Methyl-N-(Methylsulfonyl)propanamide
- Structural Differences :
- The indole core is substituted with a 4-chlorobenzoyl group (electron-withdrawing) at position 1 and a methylsulfonyl-propanamide at position 2.
- Lacks the oxazole moiety present in the target compound.
- Functional Implications :
- The chlorobenzoyl group in Compound 51 enhances COX-2 inhibition (common in NSAIDs like indomethacin), whereas the target compound’s methoxyethyl group may reduce cytotoxicity .
- Methylsulfonyl in Compound 51 improves solubility but may increase renal toxicity compared to the target’s methoxy-oxazole .
N-(1H-Indol-4-yl)-3-(3-Phenyl-1,2,4-Oxadiazol-5-yl)propanamide (CAS 1374525-49-1)
- Structural Differences :
- Replaces the 3-methoxy-1,2-oxazole with a 3-phenyl-1,2,4-oxadiazole.
- Lacks the 2-methoxyethyl substitution on the indole.
Oxazole-Containing Analogs
3-(3-Methoxy-1,2-Oxazol-5-yl)-N-(1-Methyl-1H-Pyrazol-4-yl)propanamide (CAS 1401589-51-2)
- Structural Differences :
- Replaces the indole core with a pyrazole ring.
- Retains the 3-methoxy-oxazole-propanamide chain.
- Functional Implications: Pyrazole’s smaller size and different electronic profile may alter target selectivity. For example, pyrazole derivatives often target cannabinoid receptors, whereas indole analogs are linked to serotonin receptor modulation .
[1-({[3-(3-Methoxy-1,2-Oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic Acid (CAS 1574295-58-1)
- Structural Differences :
- Substitutes the indole with a cyclohexylacetic acid group.
- Retains the 3-methoxy-oxazole-propanamide motif.
Thiazole and Cyclopropane Analogs
A-836,339 (N-[3-(2-Methoxyethyl)-4,5-Dimethyl-1,3-Thiazol-2-ylidene]-2,2,3,3-Tetramethylcyclopropane-1-carboxamide)
- Structural Differences :
- Uses a thiazol-2-ylidene core instead of indole.
- Incorporates a cyclopropane-carboxamide group.
- The cyclopropane may confer rigidity, enhancing binding affinity but complicating synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide, often referred to as a novel indole derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of molecules that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The structural characteristics of this compound are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 393.51 g/mol |
| Molecular Formula | C22H23N3O2S |
| LogP | 3.4675 |
| LogD | 3.4673 |
| Polar Surface Area | 37.391 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. For instance, a related compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL . This suggests that the indole framework may enhance antibacterial efficacy.
Antifungal Activity
The compound's antifungal potential has also been investigated. In vitro assays indicated moderate activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL for various derivatives . The presence of methoxy and oxazole groups in the structure may contribute to this activity by altering the compound's interaction with fungal cell membranes.
Anticancer Activity
Indole derivatives are known for their anticancer properties. In studies involving various cancer cell lines, compounds similar to this compound exhibited significant antiproliferative effects. For example, certain derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts . This highlights the potential of such compounds in cancer therapeutics.
Study on MRSA
A study focused on the synthesis and biological evaluation of related indole compounds reported that one derivative exhibited an MIC of 0.98 μg/mL against MRSA ATCC 43300. The study emphasized the importance of structural modifications in enhancing antibacterial activity against resistant strains .
Study on Antifungal Activity
Another investigation assessed the antifungal activity of various indole derivatives against Candida albicans. The results indicated that specific compounds displayed moderate antifungal effects, suggesting a possible application in treating fungal infections .
Q & A
Q. What are the recommended synthetic strategies for preparing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide?
A multi-step approach is typically employed:
Indole Functionalization : Introduce the 2-methoxyethyl group at the indole nitrogen via alkylation using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF).
Oxazole Synthesis : Construct the 3-methoxy-1,2-oxazol-5-yl moiety via cyclization of β-keto esters with hydroxylamine derivatives, followed by methoxylation .
Propanamide Coupling : Use a coupling reagent like HATU or EDC to conjugate the indole and oxazole fragments via an amide bond.
Key Considerations : Optimize reaction temperatures (e.g., 0–60°C) and monitor intermediates via TLC or LC-MS. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How should researchers characterize the structural integrity of this compound?
Combine spectroscopic and computational methods:
- NMR : Assign peaks using - and -NMR to verify substituent positions (e.g., methoxy groups at δ ~3.3–3.5 ppm for ) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error.
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (if crystalline) .
Validation : Cross-reference spectral data with analogous indole-oxazole hybrids (e.g., PubChem entries for similar scaffolds) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data for this compound?
Discrepancies may arise from metabolic instability or poor pharmacokinetics. Mitigation strategies include:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., demethylation of methoxy groups) .
- Structural Modifications : Replace labile groups (e.g., methoxy → trifluoromethoxy) to enhance stability .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens accordingly.
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound?
Employ a combination of biochemical and cellular assays:
- Target Identification : Use affinity chromatography or photoaffinity labeling with a biotinylated derivative.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., kinase inhibition).
- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding kinetics or CRISPR knockouts .
Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?
Focus on systematic substitutions:
| Position | Modification | Biological Impact |
|---|---|---|
| Indole N-substituent | Vary alkyl chain length (e.g., ethyl vs. propyl) | Solubility, target engagement |
| Oxazole C3-methoxy | Replace with halogens (e.g., Cl, F) | Metabolic stability |
| Propanamide linker | Introduce α-methyl groups | Conformational rigidity |
| Methodology : Synthesize 10–15 derivatives, test in dose-response assays, and correlate structural features with IC values . |
Methodological Challenges & Solutions
Q. How can researchers address low yields during the final coupling step?
Common issues and fixes:
- Activation Issues : Ensure anhydrous conditions for coupling reagents (e.g., store HATU under argon).
- Steric Hindrance : Use microwave-assisted synthesis to enhance reaction efficiency.
- Byproduct Formation : Add molecular sieves to absorb water or scavenge reactive intermediates .
Q. What analytical techniques are critical for detecting impurities in this compound?
- HPLC-PDA/MS : Detect and quantify impurities >0.1% using reverse-phase C18 columns.
- Elemental Analysis : Confirm purity (>95%) via carbon/hydrogen/nitrogen ratios.
- NMR Spiking : Identify trace impurities by adding authentic standards to the sample .
Data Interpretation & Validation
Q. How should researchers validate computational docking predictions for this compound?
Q. What statistical methods are recommended for analyzing dose-response data in bioassays?
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism.
- Error Propagation : Report 95% confidence intervals for IC/EC values.
- Replicates : Use n ≥ 3 biological replicates with technical duplicates to ensure reproducibility .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
